molecular formula C21H13Cl3N4O3 B2518158 7-(4-chlorophenyl)-3-(2,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 941921-00-2

7-(4-chlorophenyl)-3-(2,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2518158
CAS No.: 941921-00-2
M. Wt: 475.71
InChI Key: QQEIDDDWCYJVBQ-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-3-(2,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H13Cl3N4O3 and its molecular weight is 475.71. The purity is usually 95%.
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Scientific Research Applications

Psychotropic Potential and Receptor Affinity

A study on arylpiperazine derivatives of purine-2,6-dione, focusing on the chemical diversification by introducing hydrophobic substituents, highlighted the selection of potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing anxiolytic and antidepressant properties. This research opens avenues for designing new serotonin receptor ligands with potential psychotropic activity by modifying the arylalkyl/allyl substituent in the purine structure (Chłoń-Rzepa et al., 2013).

Antimicrobial Activity

Research into novel [1,2,4]triazolo[1,5-c]pyrimidine and pyrimido[1,6-b]-[1,2,4]triazine derivatives synthesized from 9-amino-7-(4’-chlorophenyl) derivatives demonstrated antimicrobial activity. These findings contribute to the development of new therapeutic agents against microbial infections (El-Agrody et al., 2001).

Antiviral and Immunomodulatory Effects

A study on guanosine analogues within the thiazolo[4,5-d]pyrimidine ring system evaluated their antiviral activity against the Semliki Forest virus and potential immunotherapeutic applications. This research emphasizes the importance of structural modifications in purine nucleosides for enhancing biological activity (Kini et al., 1991).

Anticancer Activity

Research on novel fused [1,2,3]triazolo[4',5':3,4]pyrrolo[2,1-f]purine derivatives showed significant in vitro anti-proliferative activity against several human cancer cell lines. This study underscores the potential of purine derivatives as anticancer agents, highlighting the importance of structural diversity for therapeutic efficacy (Sucharitha et al., 2021).

Properties

IUPAC Name

7-(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methyl]-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl3N4O3/c1-26-18-17(19(29)28(21(26)30)9-12-4-7-14(23)8-15(12)24)27-10-16(31-20(27)25-18)11-2-5-13(22)6-3-11/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEIDDDWCYJVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=C(C=C(C=C3)Cl)Cl)N4C=C(OC4=N2)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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